![molecular formula C15H19N3O4 B2659712 1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034415-59-1](/img/structure/B2659712.png)
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. For instance, N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas demonstrated moderate antimicrobial activity in assays, indicating potential applications in developing new antimicrobial agents (Reddy, Venugopal, & Reddy, 2003).
Complexation and Hydrogen Bonding Studies
The study of complexation behaviors and hydrogen bonding of urea derivatives with other molecules has been a significant area of research. For example, associations of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates were explored, revealing insights into the substituent effect on complexation and hydrogen bonding, crucial for designing molecular recognition systems and sensors (Ośmiałowski et al., 2013).
Synthesis and Evaluation of Antioxidant Activity
Another research direction involves synthesizing new derivatives and evaluating their antioxidant activities. For example, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their screening against various bacteria showed potential for discovering new antioxidant compounds (Sharma, Sharma, & Rane, 2004).
properties
IUPAC Name |
1-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14-13-11(4-9-22-13)3-6-18(14)7-5-16-15(20)17-10-12-2-1-8-21-12/h3-4,6,9,12H,1-2,5,7-8,10H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTWPJYAAWDMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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